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molecular formula C14H19N3O2 B8483421 2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole CAS No. 159731-57-4

2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole

Cat. No. B8483421
M. Wt: 261.32 g/mol
InChI Key: IBYURLCKAYKMIX-UHFFFAOYSA-N
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Patent
US05631257

Procedure details

A 2.329 g portion of homopiperazine dissolved in 10 ml of THF was mixed with 830 mg of iodoethyl alcohol to carry out 24 hours of reaction at room temperature. The reaction mixture was concentrated under a reduced pressure, and the resulting residue was purified by Sephadex LH-20 (Pharmacia) (chloroform:methanol=1:1) and Diaion HP-20 (Mitsubishi Chemicals) to obtain 305 mg of 1-(2-hydroxyethyl)homo-piperazine. Next, Under cooling with ice, 150 mg of 1-(2-hydroxyethyl)homopiperazine and 159 mg of 2-chlorobenzoxazole were added to 3 ml of DMF, and the reaction was carried out for 17 hours at the same temperature and then for 24 hours at room temperature. The reaction mixture was concentrated under a reduced pressure, and the resulting residue was dissolved in 100 ml of ethyl acetate, washed with sodium hydrogencarbonate aqueous solution (pH 8) and water in that order, dehydrated with sodium sulfate and then concentrated under a reduced pressure. Thereafter, the resulting residue was purified by a silica gel column chromatography (chloroform:methanol=30:1) to obtain 72 mg of the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.Cl[C:12]1[O:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1>CN(C=O)C>[OH:1][CH2:2][CH2:3][N:4]1[CH2:10][CH2:9][CH2:8][N:7]([C:12]2[O:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[N:16]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
OCCN1CCNCCC1
Name
Quantity
159 mg
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 24 hours at room temperature
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 100 ml of ethyl acetate
WASH
Type
WASH
Details
washed with sodium hydrogencarbonate aqueous solution (pH 8) and water in that order
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
Thereafter, the resulting residue was purified by a silica gel column chromatography (chloroform:methanol=30:1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OCCN1CCN(CCC1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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